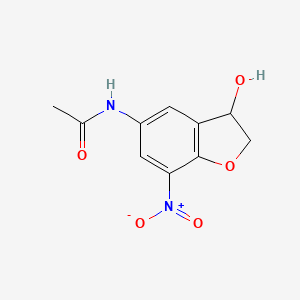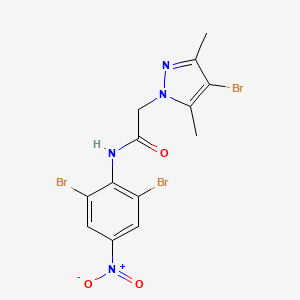
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide is a synthetic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide typically involves the nitration of a benzofuran derivative followed by acetylation. The process begins with the nitration of 3-hydroxy-2,3-dihydro-1-benzofuran, which is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-7-nitro-2,3-dihydro-1-benzofuran-5-yl acetate.
Reduction: Formation of N-(3-hydroxy-7-amino-2,3-dihydro-1-benzofuran-5-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide: Known for its antimicrobial and anticancer properties.
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)benzamide: Similar structure but with a benzamide group, showing enhanced anticancer activity.
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)thioacetamide: Contains a thioacetamide group, exhibiting stronger antimicrobial effects.
Uniqueness
This compound stands out due to its balanced profile of antimicrobial and anticancer activities. Its unique combination of functional groups allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O5/c1-5(13)11-6-2-7-9(14)4-17-10(7)8(3-6)12(15)16/h2-3,9,14H,4H2,1H3,(H,11,13) |
InChI Key |
ZQXSJZQVPYEGML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C1)[N+](=O)[O-])OCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11466585.png)
![methyl [4,7-bis(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11466589.png)

![2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11466598.png)
![4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole](/img/structure/B11466604.png)

![5-(3-chlorobenzyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11466616.png)
![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11466617.png)
![N-(4-fluorophenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466619.png)
![9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11466623.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11466625.png)

![(3E,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B11466639.png)
![7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11466649.png)
